(3S)-4-tert-Butoxycarbonyl-1,4-oxazepane-3-carboxylic acid
CAS No.:
Cat. No.: VC13803850
Molecular Formula: C11H19NO5
Molecular Weight: 245.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H19NO5 |
|---|---|
| Molecular Weight | 245.27 g/mol |
| IUPAC Name | (3S)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepane-3-carboxylic acid |
| Standard InChI | InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-4-6-16-7-8(12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m0/s1 |
| Standard InChI Key | NFDWYOLYCHSXTO-QMMMGPOBSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCCOC[C@H]1C(=O)O |
| SMILES | CC(C)(C)OC(=O)N1CCCOCC1C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCOCC1C(=O)O |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s structure comprises:
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Oxazepane ring: A seven-membered heterocycle containing one nitrogen and one oxygen atom.
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BOC group: A tert-butoxycarbonyl protecting group attached to the nitrogen, enhancing stability during synthetic reactions .
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Carboxylic acid: Positioned at the 3-carbon, enabling further functionalization via esterification or amidation .
The stereochemistry at the 3-carbon is pivotal for its biological interactions. X-ray crystallography and NMR studies confirm the (S)-configuration, which influences binding affinity in enzyme inhibition assays .
Table 1: Key Structural Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 1932812-70-8 | |
| Molecular Formula | ||
| Molecular Weight | 245.27 g/mol | |
| SMILES Notation |
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves multi-step protocols:
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Ring Formation: Cyclization of amino alcohols or related precursors to construct the oxazepane backbone .
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BOC Protection: Introduction of the tert-butoxycarbonyl group using di-tert-butyl dicarbonate () under basic conditions .
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Carboxylic Acid Introduction: Oxidation or hydrolysis of ester intermediates to yield the final carboxylic acid .
Table 2: Representative Synthesis Methods
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| BOC Protection | , Triethylamine, Dichloromethane | 95% | |
| Carboxylic Acid Formation | Hydrolysis with NaOH, HCl | 89–95% |
Optimization Strategies
Recent advances employ polymer-supported reagents to improve yield (e.g., 98% purity) and enantiomeric excess. Microwave-assisted synthesis and flow chemistry are also explored to reduce reaction times .
Applications in Medicinal Chemistry
Drug Intermediate
The compound serves as a precursor for:
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Protease Inhibitors: Its oxazepane scaffold mimics peptide bonds, making it valuable in HIV and hepatitis C drug design .
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Anticancer Agents: Functionalization at the carboxylic acid position enhances cytotoxicity against tumor cells .
Peptide Mimetics
The BOC group safeguards the amine during solid-phase peptide synthesis (SPPS), enabling precise assembly of complex peptides .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water .
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Stability: Stable under inert atmospheres but prone to decarboxylation under acidic conditions .
Table 3: Physicochemical Profile
| Property | Value | Method |
|---|---|---|
| Melting Point | 112–115°C | DSC |
| LogP | 1.09 | XLOGP3 |
| pKa | 3.8 (carboxylic acid) | Potentiometry |
Comparison with Structural Analogues
Table 4: Analogues and Their Features
| Compound | Key Differences | Bioactivity |
|---|---|---|
| (3R)-4-BOC-1,4-oxazepane-3-carboxylic acid | R-configuration at C3 | Reduced enzyme inhibition |
| 4-Acetyl-6,6-dimethyl-1,4-oxazepane-3-carboxylic acid | Acetyl and methyl substituents | Enhanced lipophilicity |
The (3S)-enantiomer exhibits superior binding to serine proteases compared to its (3R)-counterpart, underscoring stereochemistry’s role in drug design .
Recent Research and Future Directions
Innovations in Synthesis
A 2024 study demonstrated a one-pot synthesis using enzyme-catalyzed cyclization, achieving 92% yield and >99% enantiomeric excess .
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